Sniper(tacc3)-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

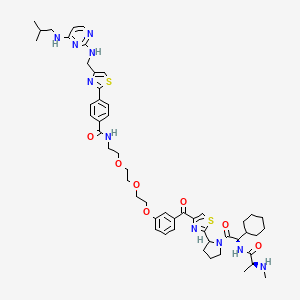

2D Structure

Properties

Molecular Formula |

C51H66N10O7S2 |

|---|---|

Molecular Weight |

995.3 g/mol |

IUPAC Name |

N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1 |

InChI Key |

CTMIQTSKAZXRFZ-YSQZVTEJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sniper(tacc3)-11 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(tacc3)-11 has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. This molecule is a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to selectively eliminate the oncogenic fusion protein, Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 (FGFR3-TACC3). The FGFR3-TACC3 fusion is a known driver in several cancers, including glioblastoma and bladder cancer, where it leads to constitutive activation of FGFR signaling and uncontrolled cell proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeted Degradation of FGFR3-TACC3

This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to the target protein (FGFR3-TACC3) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Specifically, this compound utilizes the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a RING-type E3 ubiquitin ligase, to mediate the degradation of the FGFR3-TACC3 fusion protein.[1] This targeted degradation effectively removes the oncogenic driver from the cancer cells, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

Signaling Pathway of this compound-mediated FGFR3-TACC3 Degradation

The following diagram illustrates the key steps in the mechanism of action of this compound.

Caption: this compound-mediated degradation of FGFR3-TACC3.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in cancer cells expressing the FGFR3-TACC3 fusion protein.

Table 1: Effect of this compound on FGFR3-TACC3 Protein Levels in RT4 Cells

| Concentration (µM) | Incubation Time (hours) | Result |

| 0.3 | 6 | Reduced FGFR3-TACC3 levels |

| 1 | 6 | Reduced FGFR3-TACC3 levels |

| 3 | 6 | Reduced FGFR3-TACC3 levels |

Data sourced from MedChemExpress.[2]

Table 2: Effect of this compound on Cancer Cell Growth

| Cell Line | FGFR3-TACC3 Status | Concentration (µM) | Incubation Time (hours) | Result |

| RT4 | Positive | 0.3, 1, 3 | 72 | Dramatically inhibited growth at 3 µM |

| HeLa | Negative | 0.3, 1, 3 | 72 | Did not inhibit growth |

Data sourced from MedChemExpress.[2]

Potential Dual Mechanism of Action: Induction of Paraptosis-like Cell Death

While the primary mechanism of this compound is the targeted degradation of the FGFR3-TACC3 fusion protein, related SNIPER(TACC3) molecules have been shown to induce a secondary cell death pathway known as paraptosis.[3][4] This form of programmed cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.

This alternative pathway is mediated by the X-linked inhibitor of apoptosis protein (XIAP), another IAP family member. It is proposed that SNIPER(TACC3) molecules can also induce XIAP-mediated ubiquitination of target proteins, leading to the accumulation of ubiquitylated protein aggregates, ER stress, and ultimately, paraptotic cell death.[3][4][5] While direct evidence for this compound inducing paraptosis is not yet available, its structural similarity to other SNIPER(TACC3) compounds suggests this as a plausible dual mechanism of action that warrants further investigation.

Signaling Pathway of Potential Paraptosis Induction

The diagram below outlines the proposed mechanism for SNIPER(TACC3)-induced paraptosis.

Caption: Proposed mechanism of SNIPER(TACC3)-induced paraptosis.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on standard laboratory procedures and the available data for this compound.

Western Blotting for FGFR3-TACC3 Degradation

This protocol outlines the procedure for assessing the reduction of FGFR3-TACC3 protein levels in RT4 cells following treatment with this compound.

Experimental Workflow:

Caption: Workflow for Western Blot analysis.

Materials:

-

RT4 human bladder cancer cells (FGFR3-TACC3 positive)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FGFR3 and/or anti-TACC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed RT4 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at the desired concentrations (0.3, 1, and 3 µM) or with DMSO as a vehicle control for 6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-FGFR3 or anti-TACC3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-8) to measure the effect of this compound on the viability of RT4 and HeLa cells.

Experimental Workflow:

Caption: Workflow for cell viability assay.

Materials:

-

RT4 and HeLa cells

-

Appropriate cell culture media

-

96-well plates

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., MTT or WST-8)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RT4 and HeLa cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.3, 1, and 3 µM) or with DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours to allow for color development.

-

Solubilization (for MTT assay): If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound represents a promising strategy for targeting cancers driven by the FGFR3-TACC3 oncoprotein. Its primary mechanism of action involves the cIAP1-dependent ubiquitination and subsequent proteasomal degradation of the fusion protein, leading to the inhibition of cancer cell growth. Furthermore, the potential for a dual mechanism involving XIAP-mediated paraptosis-like cell death adds another layer to its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy and mechanism of this novel class of targeted protein degraders.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

Investigating the role of Sniper(tacc3)-11 as a chemical probe for TACC3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Acidic Coiled-Coil containing protein 3 (TACC3) has emerged as a significant target in cancer research due to its multifaceted roles in cell proliferation, migration, and invasion. Overexpressed in a variety of malignancies, TACC3 contributes to tumorigenesis through its involvement in critical signaling pathways, including the PI3K/Akt and ERK pathways. Sniper(tacc3)-11 is a novel chemical probe designed to specifically induce the degradation of TACC3, offering a powerful tool for investigating its cellular functions and therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the TACC3 signaling network.

Mechanism of Action

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of chimeric molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein. This compound consists of a ligand that binds to TACC3 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of TACC3, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibition, as it eliminates the entire protein, including its non-catalytic functions. Specifically, this compound has been shown to be a potent degrader of the oncogenic fusion protein FGFR3-TACC3.[1] The degradation of TACC3 by related SNIPER compounds is mediated by the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase.[2][3]

Quantitative Data

The efficacy of this compound has been evaluated in cancer cell lines, demonstrating its ability to reduce TACC3 protein levels and inhibit cell growth. The following tables summarize the available quantitative data.

| Parameter | Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |

| Protein Degradation | RT4 | 0.3 - 3 | 6 hours | Reduced FGFR3-TACC3 levels | [4][5][6][7] |

| Cell Viability | RT4 | 0.3 - 3 | 72 hours | Dramatically inhibited cell growth at 3 µM | [4][5][6][7] |

| Cell Viability | HeLa | 0.3 - 3 | 72 hours | Did not inhibit cell growth | [4][5][6][7] |

Note: Specific DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of growth) values for this compound are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Western Blot Analysis of TACC3 Degradation

This protocol is designed to quantify the reduction in TACC3 protein levels following treatment with this compound.

Materials:

-

RT4 cancer cells

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TACC3

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed RT4 cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.3, 1, and 3 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TACC3 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the TACC3 signal to the loading control.

-

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

RT4 and HeLa cells

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Solubilization solution (if using MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RT4 and HeLa cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.3, 1, and 3 µM) and a vehicle control for 72 hours.

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the compound concentration to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving TACC3 and the experimental workflow for evaluating this compound.

Caption: TACC3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

This compound represents a valuable chemical probe for the functional investigation of TACC3 and the oncogenic fusion protein FGFR3-TACC3. Its ability to induce targeted protein degradation provides a powerful method to dissect the roles of TACC3 in cancer biology. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies, paving the way for a deeper understanding of TACC3-driven malignancies and the development of novel therapeutic strategies. Further studies are warranted to determine the precise potency (DC50 and IC50 values) and the selectivity profile of this compound to fully characterize its properties as a chemical probe.

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biological Activity of Sniper(tacc3)-11 on Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of Sniper(tacc3)-11, a novel protein degrader targeting the Transforming Acidic Coiled-Coil protein 3 (TACC3). TACC3 is a well-documented oncogenic protein, overexpressed in a multitude of cancers and correlated with poor prognosis.[1][2] It plays a critical role in regulating key oncogenic processes including cell proliferation, migration, and invasion.[3][4] this compound represents a promising therapeutic strategy by inducing the targeted degradation of TACC3 and the oncogenic fusion protein FGFR3-TACC3, thereby disrupting downstream oncogenic signaling.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a "Specific and Non-genetic IAP-dependent Protein ERaser" (SNIPER), a class of hybrid small molecules designed to induce the degradation of a target protein via the ubiquitin-proteasome pathway.[5][6] The molecule is chimeric, containing a ligand that binds to the target protein (TACC3) and another ligand that recruits a specific E3 ubiquitin ligase.

Unexpectedly, while many SNIPER compounds recruit cellular inhibitor of apoptosis protein 1 (cIAP1), the degradation of TACC3 induced by SNIPER(TACC3) is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) complex, specifically with its co-activator CDH1 (APC/CCDH1).[3][7] This recruitment leads to the poly-ubiquitylation of TACC3, marking it for destruction by the 26S proteasome.[7]

Beyond simple apoptosis, SNIPER(TACC3) treatment has been shown to induce cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and a form of programmed cell death known as paraptosis.[5] This process is linked to the accumulation of ubiquitylated protein aggregates, which induces ER stress.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: In Vitro Evaluation of SNIPER(TACC3)-11 in Glioblastoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid cell proliferation and diffuse infiltration into the brain parenchyma.[1] A subset of GBMs harbors specific genetic alterations that drive tumor progression, representing key therapeutic targets. One such alteration is the formation of an oncogenic fusion gene between Fibroblast Growth Factor Receptor 3 (FGFR3) and Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[2][3] This FGFR3-TACC3 fusion protein possesses constitutively active kinase activity, promoting tumor cell proliferation and survival.[2][4]

Transforming acidic coiled-coil-containing protein 3 (TACC3) itself is frequently overexpressed in high-grade tumors, including glioblastoma.[5][6] SNIPER(TACC3)-11 is a Specific and Nongenetic IAP-dependent Protein ERaser (SNIPER) designed to specifically induce the degradation of the TACC3 protein, including the oncogenic FGFR3-TACC3 fusion.[7][8] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy in glioblastoma cell lines, focusing on its ability to induce target protein degradation and inhibit cell proliferation.

Mechanism of Action of this compound

SNIPER molecules are heterobifunctional compounds that induce the degradation of a target protein via the ubiquitin-proteasome system.[9][10] this compound is designed to simultaneously bind to the TACC3 protein and an E3 ubiquitin ligase. Mechanistic studies indicate that SNIPER(TACC3) compounds mediate the degradation of TACC3 through the Anaphase-Promoting Complex/Cyclosome (APC/CCDH1) ubiquitin ligase.[9][11] This induced proximity results in the poly-ubiquitination of TACC3, marking it for degradation by the 26S proteasome.[9][11] This targeted protein degradation approach offers a powerful strategy for treating cancers that overexpress the TACC3 protein.[11]

Experimental Protocols

Materials and Reagents

-

Compound: this compound (MedChemExpress, Cat. No. HY-145558 or equivalent)[7]

-

Cell Lines:

-

FGFR3-TACC3 fusion-positive glioblastoma cell line (e.g., patient-derived lines if available).

-

Glioblastoma cell line with high TACC3 expression (e.g., U87MG, A172).[12]

-

Control cell line with low/no TACC3 expression (optional).

-

-

Cell Culture:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

-

Compound Preparation:

-

Dimethyl sulfoxide (DMSO), cell culture grade[7]

-

-

Western Blotting:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Precast SDS-PAGE Gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary Antibodies: Anti-TACC3, Anti-GAPDH (or other loading control)

-

HRP-conjugated Secondary Antibody

-

Enhanced Chemiluminescence (ECL) Substrate

-

-

Cell Viability Assay:

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Cell Proliferation Assay Kit.

-

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the procedure for culturing glioblastoma cells and treating them with this compound.

-

Cell Culture: Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7]

-

Cell Seeding:

-

For Western Blot: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

-

For Cell Viability Assay: Seed 5,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM).[7] Include a DMSO-only vehicle control.

-

Replace the existing medium in the cell plates with the medium containing the different concentrations of this compound or vehicle.

-

-

Incubation:

Protocol 2: Western Blot Analysis for TACC3 Degradation

This protocol is used to quantify the degradation of the TACC3 protein following treatment. This is a crucial step in validating the mechanism of action of targeted protein degraders.[1]

-

Cell Lysis: After incubation, wash the cells in the 6-well plate twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBS-T for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against TACC3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probing: Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize TACC3 band intensity to the corresponding loading control.

Protocol 3: Cell Viability Assay

This protocol measures the effect of TACC3 degradation on the viability and proliferation of glioblastoma cells.

-

Cell Treatment: Prepare a 96-well plate with cells treated with a range of this compound concentrations as described in Protocol 1, step 3 & 4. Incubate for 72 hours.[7]

-

Assay Procedure (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

-

Experimental Workflow and Data Presentation

The overall workflow provides a systematic approach to evaluating this compound, from initial cell treatment to final data analysis.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: TACC3 Protein Degradation in GBM Cells (24h Treatment)

| This compound (µM) | TACC3 Level (% of Vehicle) | Standard Deviation |

|---|---|---|

| 0 (Vehicle) | 100 | ± 5.2 |

| 0.1 | 85.4 | ± 6.1 |

| 0.3 | 52.1 | ± 4.8 |

| 1.0 | 15.8 | ± 3.5 |

| 3.0 | 4.2 | ± 2.1 |

| DC₅₀ (µM) | ~0.28 | |

Note: Data are hypothetical and for illustrative purposes. DC₅₀ (Degradation Concentration 50) is the concentration at which 50% of the target protein is degraded.

Table 2: Viability of GBM Cells (72h Treatment)

| This compound (µM) | Cell Viability (% of Vehicle) | Standard Deviation |

|---|---|---|

| 0 (Vehicle) | 100 | ± 6.5 |

| 0.1 | 95.2 | ± 7.1 |

| 0.3 | 70.3 | ± 5.9 |

| 1.0 | 45.1 | ± 4.2 |

| 3.0 | 18.6 | ± 3.8 |

| IC₅₀ (µM) | ~0.95 | |

Note: Data are hypothetical. IC₅₀ is the concentration that inhibits cell growth by 50%. Based on published data, this compound showed significant growth inhibition of FGFR3-TACC3 positive cells at 3 µM.[7]

FGFR3-TACC3 Signaling Pathway in Glioblastoma

The FGFR3-TACC3 fusion protein leads to constitutive dimerization and activation of the FGFR3 kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for promoting cell proliferation, survival, and tumor progression.[2] Targeting the fusion protein for degradation with this compound is expected to inhibit these oncogenic signals.

Summary

This document provides a comprehensive set of protocols for the preclinical in vitro assessment of this compound in glioblastoma cell lines. The described assays for target degradation and cell viability are fundamental for characterizing the potency and efficacy of this targeted protein degrader. The successful degradation of TACC3 and subsequent inhibition of cell proliferation would provide a strong rationale for further investigation of this compound as a potential therapeutic agent for TACC3-driven or FGFR3-TACC3 fusion-positive glioblastomas.

References

- 1. PROTAC’ING CENTROSOME AMPLIfiCATION PROTEINS: TARGETED PROTEIN DEGRADATION AS A NOVEL THERAPEUTIC STRATEGY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PATH-11. DESIGNING A DIAGNOSTIC FGFR3-TACC3 FUSION ASSAY USING RT-PCR FOR GLIOBLASTOMA MULTIFORME PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glioblastoma, IDH-Wild Type With FGFR3-TACC3 Fusion: When Morphology May Reliably Predict the Molecular Profile of a Tumor. A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OP07. Cytoplasmic TACC3 regulates gene expression in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|COA [dcchemicals.com]

- 9. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Standard Operating Procedure for Sniper(tacc3)-11 Treatment in RT4 Cells

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the treatment of RT4 human bladder cancer cells with Sniper(tacc3)-11, a potent and specific degrader of the oncogenic FGFR3-TACC3 fusion protein. RT4 cells are characterized by the presence of this fusion protein, making them a relevant model for studying the efficacy and mechanism of action of targeted protein degraders like this compound. This compound functions as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), inducing the ubiquitination and subsequent proteasomal degradation of the FGFR3-TACC3 protein, leading to cancer cell death.[1][2][3]

The protocols outlined herein cover essential in vitro assays to evaluate the effects of this compound on RT4 cells, including cell viability, protein degradation, apoptosis, and cell cycle progression. This guide is intended for researchers in oncology, cell biology, and drug development to ensure reproducible and accurate experimental outcomes.

Data Summary

The following tables summarize the expected quantitative outcomes of treating RT4 cells with this compound.

Table 1: Cell Viability

| Compound | Cell Line | Treatment Duration (hours) | IC50 | Notes |

| This compound | RT4 | 72 | Data not available | Significant growth inhibition observed at 3 µM.[1][4] |

Table 2: Protein Degradation

| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | Target Protein | % Degradation |

| This compound | RT4 | 0.3 | 6 | FGFR3-TACC3 | Data not available |

| This compound | RT4 | 1 | 6 | FGFR3-TACC3 | Data not available |

| This compound | RT4 | 3 | 6 | FGFR3-TACC3 | Significant reduction observed.[1][4] |

Table 3: Apoptosis Analysis

| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| This compound | RT4 | 0 (Control) | 48 | Data not available | Data not available |

| This compound | RT4 | 1 | 48 | Data not available | Data not available |

| This compound | RT4 | 3 | 48 | Data not available | Data not available |

Table 4: Cell Cycle Analysis

| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |

| This compound | RT4 | 0 (Control) | 24 | Data not available | Data not available | Data not available |

| This compound | RT4 | 1 | 24 | Data not available | Data not available | Data not available |

| This compound | RT4 | 3 | 24 | Data not available | Data not available | Data not available |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound induced degradation of FGFR3-TACC3.

Experimental Workflow

The following diagram provides a general workflow for the experimental procedures.

Caption: General experimental workflow for this compound treatment in RT4 cells.

Experimental Protocols

1. RT4 Cell Culture

-

Materials:

-

RT4 cells

-

McCoy's 5A medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Culture RT4 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 80-90% confluency.

-

To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

-

2. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of powder in DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

3. Cell Viability (MTT) Assay

-

Materials:

-

RT4 cells

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

-

-

Procedure:

-

Seed RT4 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

4. Western Blot Analysis for FGFR3-TACC3 Degradation

-

Materials:

-

RT4 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TACC3, anti-FGFR3, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed RT4 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3 µM) or vehicle control for 6 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

-

5. Apoptosis Assay (Annexin V/PI Staining)

-

Materials:

-

RT4 cells

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed RT4 cells in 6-well plates.

-

Treat cells with this compound or vehicle control for 48 hours.

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

6. Cell Cycle Analysis (Propidium Iodide Staining)

-

Materials:

-

RT4 cells

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed RT4 cells in 6-well plates.

-

Treat cells with this compound or vehicle control for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and reagents. Always follow standard laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a degrader against oncogenic fusion protein FGFR3-TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Note: Quantifying Cell Viability Following Sniper(tacc3)-11 Treatment

Introduction

Transforming acidic coiled-coil containing protein 3 (TACC3) is a crucial regulator of mitotic spindle assembly and stability.[1][2] Its overexpression is linked to poor prognosis in a variety of cancers, including glioblastoma, breast, and bladder cancer, making it a compelling target for therapeutic intervention.[1][3] In some malignancies, a chromosomal translocation results in the oncogenic fusion protein FGFR3-TACC3. Sniper(tacc3)-11 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of TACC3 and the FGFR3-TACC3 fusion protein.[4][5][6] This molecule co-opts the ubiquitin-proteasome system to selectively eliminate TACC3, leading to cell cycle arrest and apoptosis in cancer cells that overexpress the target protein.[7][8]

This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric cell viability assay.

Mechanism of Action

This compound is a hybrid small molecule that functions as a protein degrader. One end of the molecule binds to the target protein (TACC3), while the other end recruits an E3 ubiquitin ligase, such as the Anaphase-Promoting Complex/Cyclosome (APC/C^CDH1).[8] This proximity induces the poly-ubiquitylation of TACC3, marking it for degradation by the 26S proteasome.[8][9] The depletion of TACC3 disrupts mitotic spindle function, ultimately triggering cancer cell death.[8]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported effects of this compound on specific cell lines and provide recommended starting parameters for designing new experiments.

Table 1: Summary of Reported this compound Activity

| Cell Line | Cancer Type | Target | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|---|

| RT4 | Bladder Cancer | FGFR3-TACC3 | 0.3 - 3 µM | 72 hours | Dramatic growth inhibition at 3 µM | [4] |

| HeLa | Cervical Cancer | TACC3 (no fusion) | 0.3 - 3 µM | 72 hours | No growth inhibition | [4] |

| U2OS | Osteosarcoma | TACC3 | 30 µM | 16 hours | Reduced cell viability |[7] |

Table 2: Recommended Starting Conditions for Cell Viability Assays

| Parameter | Recommended Range | Notes |

|---|---|---|

| Cell Seeding Density | 3,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. Varies by cell line. |

| This compound Conc. | 0.1 µM - 50 µM | A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) is recommended. |

| Incubation Time | 24, 48, 72 hours | Time-course experiments are crucial to determine optimal treatment duration. |

| Vehicle Control | DMSO (≤ 0.5%) | The final concentration of DMSO should be consistent across all wells. |

| Replicates | Triplicate or greater | Essential for statistical significance. |

Experimental Workflow and Protocols

A typical cell viability experiment involves seeding cells, treating them with a range of this compound concentrations, and quantifying the viable cell population using a metabolic or cytotoxic endpoint.

Detailed Protocol: WST-8/CCK-8 Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound. The WST-8 assay is a colorimetric assay where the amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

Materials and Reagents

-

Cancer cell line of interest (e.g., RT4)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

This compound (powder or stock solution)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (capable of measuring absorbance at 450 nm)

Procedure

Day 1: Cell Seeding

-

Culture and expand the chosen cell line to ~80% confluency.

-

Wash cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.

-

Include wells for "medium only" background controls.

-

Incubate the plate overnight in a humidified incubator to allow cells to attach.

Day 2: Compound Treatment

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -80°C.[4]

-

On the day of the experiment, thaw a stock aliquot and prepare a serial dilution series in complete culture medium. For example, to achieve final concentrations of 0.3, 1, and 3 µM, prepare 2X working solutions (0.6, 2, and 6 µM) in medium.

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO in medium).

-

Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

-

Return the plate to the incubator for the desired treatment period (e.g., 72 hours).[4]

Day 5: Viability Measurement

-

After the 72-hour incubation, remove the plate from the incubator.

-

Add 10 µL of WST-8/CCK-8 reagent directly to each well.

-

Gently tap the plate to ensure mixing.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

-

After incubation, measure the absorbance at 450 nm using a microplate reader.

Data Analysis

-

Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.

-

Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.

-

Percent Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) x 100

-

-

Determine IC50: Plot the Percent Viability against the logarithmic concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

References

- 1. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]

- 6. This compound|COA [dcchemicals.com]

- 7. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SNIPER(TACC3)-1 | TargetMol [targetmol.com]

Application Notes: Detecting TACC3 Protein Levels by Immunohistochemistry Following Sniper(tacc3)-11 Treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a key regulator of microtubule dynamics and spindle assembly, and its overexpression is implicated in the progression of various human cancers.[1] The development of targeted protein degraders offers a novel therapeutic strategy to diminish the levels of oncoproteins like TACC3. Sniper(tacc3)-11 is a potent and specific degrader of the FGFR3-TACC3 fusion protein and induces the degradation of TACC3.[2][3][4][5] This is achieved through the recruitment of the cellular ubiquitin-proteasome system to the target protein, leading to its ubiquitination and subsequent degradation.[4][6][7]

Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of proteins within tissue samples. This application note provides a detailed protocol for the detection of TACC3 protein levels in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound. This method allows for the qualitative or semi-quantitative assessment of TACC3 degradation in a tissue-specific context.

Principle of the Method

The experimental workflow involves treating cells or animal models with this compound to induce TACC3 degradation. Subsequently, tissues are fixed, paraffin-embedded, and sectioned. The IHC protocol then utilizes a primary antibody specific to TACC3 to detect the protein in the tissue sections. A secondary antibody conjugated to an enzyme reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization by microscopy. The intensity of the staining is expected to be reduced in samples treated with this compound compared to vehicle-treated controls, reflecting the degradation of the TACC3 protein.

Caption: Experimental workflow for IHC detection of TACC3 after this compound treatment.

Data Presentation

The results of the immunohistochemical analysis can be semi-quantitatively scored to compare TACC3 levels between control and treated groups. The scoring should take into account both the intensity of the staining and the percentage of positively stained cells.

| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |

| Vehicle Control | |||

| Sample 1 | |||

| Sample 2 | |||

| ... | |||

| This compound | |||

| Sample 1 | |||

| Sample 2 | |||

| ... |

Staining Intensity: 0 = No staining, 1 = Weak, 2 = Moderate, 3 = Strong.

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Phosphate-Buffered Saline (PBS)

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary Antibody: Rabbit anti-TACC3 polyclonal antibody (recommended dilution 1:50 - 1:100, requires optimization)

-

Biotinylated Goat Anti-Rabbit Secondary Antibody

-

Streptavidin-HRP Conjugate

-

DAB (3,3'-Diaminobenzidine) Substrate Kit

-

Hematoxylin

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

-

Rinse with deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Heat-Induced Epitope Retrieval (HIER) is recommended for TACC3. The optimal buffer may need to be determined empirically.

-

Immerse slides in a staining dish containing pre-heated Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).

-

Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.

-

Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).

-

Rinse sections with PBS (2 changes, 5 minutes each).

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with PBS (2 changes, 5 minutes each).

-

-

Blocking:

-

Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-TACC3 antibody in Blocking Buffer to the desired concentration (start with a 1:100 dilution and optimize as needed).

-

Drain the blocking buffer and apply the diluted primary antibody to the sections.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Apply the biotinylated secondary antibody diluted according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at room temperature.

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

-

Chromogenic Development:

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Immerse the slides in Hematoxylin for 1-2 minutes.

-

Rinse with running tap water.

-

"Blue" the sections in a suitable buffer or tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

-

Clear in two changes of xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that links a TACC3-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This proximity induces the ubiquitination of TACC3, marking it for degradation by the 26S proteasome, thereby reducing cellular TACC3 levels.

Caption: Mechanism of this compound-induced TACC3 degradation.

References

- 1. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|COA [dcchemicals.com]

- 4. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a degrader against oncogenic fusion protein FGFR3-TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Sniper(tacc3)-11 Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial regulator of the mitotic spindle and is frequently overexpressed in various human cancers, making it an attractive target for therapeutic intervention. The Sniper(tacc3) series of molecules are Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) designed to induce the degradation of TACC3 via the ubiquitin-proteasome pathway. Sniper(tacc3)-11 is a potent degrader specifically targeting the FGFR3-TACC3 fusion protein, an oncogenic driver in a subset of cancers, including bladder cancer and glioblastoma. By inducing the degradation of TACC3, this compound has been shown to suppress the growth of cancer cells positive for the FGFR3-TACC3 fusion. One of the key mechanisms by which TACC3 depletion leads to cancer cell death is the induction of apoptosis.

These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines expressing the FGFR3-TACC3 fusion protein after treatment with this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action: this compound Induced Apoptosis

This compound is a heterobifunctional molecule that brings the TACC3 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TACC3. The depletion of TACC3 disrupts mitotic spindle formation, which can lead to mitotic catastrophe and the induction of apoptosis. The apoptotic cascade can be initiated through various cellular stress signals resulting from aberrant mitosis.

Data Presentation

The following tables present illustrative quantitative data on the dose-dependent and time-course effects of this compound on apoptosis in a hypothetical FGFR3-TACC3 positive cancer cell line (e.g., RT4 bladder cancer cells). This data is representative of typical results obtained from flow cytometry analysis using Annexin V and Propidium Iodide staining.

Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)

| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 0.1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |

| 0.5 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |

| 1.0 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |

| 3.0 | 25.7 ± 2.9 | 55.8 ± 4.0 | 18.5 ± 2.5 |

Table 2: Time-Course of Apoptosis Induction by this compound (1.0 µM)

| Treatment Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |

| 12 | 80.5 ± 3.1 | 12.3 ± 1.5 | 7.2 ± 1.1 |

| 24 | 65.2 ± 4.0 | 24.8 ± 2.8 | 10.0 ± 1.7 |

| 48 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |

| 72 | 28.9 ± 3.2 | 48.7 ± 3.5 | 22.4 ± 2.8 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

-

FGFR3-TACC3 positive cancer cell line (e.g., RT4)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture the FGFR3-TACC3 positive cancer cells in the recommended medium until they reach approximately 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

-

Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Remove the old medium and add fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining via Flow Cytometry

This protocol is a general guideline and may need to be optimized based on the specific flow cytometer and reagents used.[1][2][3]

Materials:

-

Treated and control cells from Protocol 1

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with serum-containing medium and combine these cells with the previously collected supernatant.

-

For suspension cells, directly collect the cells from the culture vessel.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately (within 1 hour).

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

Mandatory Visualizations

Caption: Signaling pathway of this compound induced apoptosis.

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sniper(tacc3)-11 Experiments

Welcome to the technical support center for Sniper(tacc3)-11. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where the expected degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is not observed after treatment with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I treated my cells with this compound, but I don't see any degradation of TACC3. What are the potential reasons for this?

Several factors can contribute to the lack of TACC3 degradation. Here's a systematic guide to troubleshooting the issue:

1. Compound Integrity and Handling:

-

Is the compound properly dissolved and stored? this compound should be stored as a powder at -20°C for up to 3 years and as a stock solution at -80°C for up to 6 months.[1][2] Repeated freeze-thaw cycles should be avoided.[1][3] Ensure the compound is fully dissolved in a suitable solvent like DMSO before use.[1]

-

Was the correct concentration used? Effective concentrations for this compound have been reported in the micromolar range (e.g., 0.3-3 µM).[1][4] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

2. Experimental Conditions:

-

Was the incubation time sufficient? TACC3 degradation by a similar compound, SNIPER(TACC3)-2, was observed to have a half-life of approximately 5 hours.[5] For this compound, initial experiments often use a 6-hour incubation time.[1][4] A time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) is recommended to identify the optimal degradation window.

-

Is the cell confluency appropriate? A cell confluency of around 70% at the time of treatment is often recommended for PROTAC experiments to ensure cells are in a healthy, proliferative state.[6]

3. Cellular Context:

-

Does the cell line express TACC3? TACC3 expression levels can vary significantly between different cell lines.[7][8][9] Confirm TACC3 expression in your chosen cell line by Western blot before starting degradation experiments.

-

Are the necessary components of the ubiquitin-proteasome system (UPS) present and functional? The activity of PROTACs and SNIPERs is dependent on the cellular context, including the expression and activity of the specific E3 ligase complex they recruit.[10] SNIPER(TACC3) has been shown to utilize the anaphase-promoting complex/cyclosome (APC/C^CDH1) E3 ligase to mediate TACC3 degradation.[5][11][12] The expression and activity of this E3 ligase can vary between cell lines and cell cycle phases.

-

Could there be acquired resistance? Prolonged exposure to targeted degraders can sometimes lead to acquired resistance, for instance, through genomic alterations in the components of the E3 ligase complex.[13]

4. Technical Execution of Protein Detection:

-

Is the Western blot protocol optimized for TACC3 detection? Ensure your lysis buffer is effective, an appropriate amount of protein is loaded (typically 20-40 µg for whole-cell lysates), and your primary and secondary antibodies are specific and used at the correct dilutions.[6][14][15] Refer to the detailed Western Blot protocol below for guidance.

Q2: How can I confirm that my this compound compound is active?

If you suspect an issue with the compound itself, consider the following:

-

Use a positive control cell line: Test the compound on a cell line known to be sensitive to this compound, such as RT4 cells which express the FGFR3-TACC3 fusion protein.[1][4]

-

Perform a dose-response curve: A lack of degradation even at high concentrations could indicate a problem with the compound's integrity or solubility.

-

Verify with a new batch of the compound: If possible, obtain a fresh vial of this compound to rule out degradation of your current stock.

Q3: My Western blot for TACC3 is not working well. What can I do?

Troubleshooting your Western blot is crucial for accurately assessing protein degradation.

Table 1: Western Blot Troubleshooting for TACC3 Detection

| Problem | Possible Cause | Recommendation |

| No or weak TACC3 signal | Insufficient protein loaded. | Increase the amount of total protein loaded to 30-50 µg.[6][14] |

| Low TACC3 expression in the cell line. | Confirm TACC3 expression using a positive control cell line or by consulting literature.[14] | |

| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) based on the molecular weight of TACC3 (~90-100 kDa). Consider using a wet transfer system for large proteins.[15][16] | |

| Primary antibody issue (inactivity, wrong dilution). | Use a fresh dilution of the antibody and consider titrating the concentration. Ensure the antibody is validated for Western blotting.[17] | |

| High background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[15] |

| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations and perform a titration to find the optimal dilution.[15][17] | |

| Inadequate washing. | Increase the number and duration of wash steps.[16][17] | |

| Non-specific bands | Antibody cross-reactivity. | Use a more specific (e.g., monoclonal) antibody. Ensure your sample preparation minimizes protein degradation.[18] |

| Protein aggregation. | Ensure complete denaturation of the sample by boiling in Laemmli buffer before loading.[15] |

Experimental Protocols

Protocol 1: Western Blotting for TACC3 Degradation

This protocol outlines the steps to assess TACC3 protein levels following treatment with this compound.

1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment.[6] b. The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (e.g., DMSO). c. Incubate for the desired time points (e.g., 6, 12, 24 hours).

2. Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer: a. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel.[6] c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against TACC3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system. c. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Signaling Pathways and Workflows

Mechanism of Action of this compound

This compound is a heterobifunctional molecule designed to induce the degradation of TACC3. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[19][20][21] One part of the Sniper molecule binds to TACC3, while the other part binds to an E3 ubiquitin ligase, in this case, likely APC/C^CDH1.[5] This brings TACC3 into close proximity with the E3 ligase, leading to the polyubiquitination of TACC3. The polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the TACC3 protein.[19][20][22]

Caption: Mechanism of TACC3 degradation induced by this compound.

Troubleshooting Workflow

When encountering a lack of TACC3 degradation, follow this logical workflow to identify the potential issue.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]

- 5. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Cdh1 controls the stability of TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 15. blog.addgene.org [blog.addgene.org]

- 16. Western blot troubleshooting guide! [jacksonimmuno.com]

- 17. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]

- 19. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]

- 20. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - IN [thermofisher.com]

- 21. youtube.com [youtube.com]

- 22. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Experiments with Sniper(tacc3)-11

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure robust, reproducible results when using Sniper(tacc3)-11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3). It is a chimeric molecule that consists of a ligand that binds to the TACC3 protein and another ligand that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs). This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1][2][3][4] Some research indicates that SNIPER(TACC3) compounds can induce apoptosis and paraptosis-like cell death in cancer cells that express high levels of TACC3.[5][6][7]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects with this compound can arise from several sources:

-

IAP Ligand-Mediated Effects: The ligand used to recruit the IAP E3 ligase may have its own biological activity, potentially leading to the degradation of other proteins or affecting signaling pathways independent of TACC3 degradation.[2]

-

TACC3 Ligand-Mediated Effects: The ligand targeting TACC3 might have some affinity for other proteins with similar binding pockets, leading to their unintended degradation.

-

Ternary Complex-Mediated Off-Targets: The formation of the this compound-TACC3-IAP ternary complex might create novel protein interaction surfaces, leading to the ubiquitination and degradation of proteins that are not the intended target but are brought into proximity.

-

High Concentrations: Using excessive concentrations of this compound can lead to non-specific protein degradation and cellular stress responses.[3]

Q3: How can I be sure that the observed phenotype is due to TACC3 degradation?

A3: To confirm that your experimental observations are a direct result of TACC3 degradation, it is crucial to include several key experiments:

-

Use of Negative Controls: Perform experiments in parallel with an inactive control compound that is structurally similar to this compound but cannot induce TACC3 degradation.

-

Rescue Experiments: Attempt to rescue the observed phenotype by re-expressing a TACC3 mutant that is resistant to this compound-mediated degradation.

-

Time-Course Analysis: Observe the temporal correlation between TACC3 degradation and the onset of the phenotype. The phenotype should appear after or concurrently with TACC3 degradation.

-

Orthogonal Approaches: Use alternative methods to deplete TACC3, such as siRNA or CRISPR/Cas9, and check if the same phenotype is observed.

Troubleshooting Guide